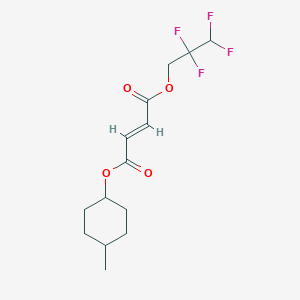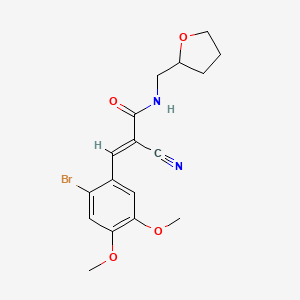![molecular formula C18H13Cl2NO B5378337 2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]quinoline](/img/structure/B5378337.png)
2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]quinoline, commonly known as DCPIQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DCPIQ is a quinoline derivative that has been synthesized through a simple and efficient method.
科学的研究の応用
DCPIQ has been studied extensively for its potential applications in various fields of scientific research. One of the most significant applications of DCPIQ is in the field of medicinal chemistry, where it has been shown to exhibit potent anti-cancer activity against various cancer cell lines. DCPIQ has also been studied for its potential use as an anti-inflammatory agent, as well as its ability to inhibit the growth of certain bacteria and fungi.
作用機序
The mechanism of action of DCPIQ is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell proliferation and inflammation. DCPIQ has been shown to inhibit the activity of certain kinases and transcription factors that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
DCPIQ has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. DCPIQ has also been shown to exhibit anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory diseases such as arthritis. Additionally, DCPIQ has been shown to inhibit the growth of certain bacteria and fungi.
実験室実験の利点と制限
One of the main advantages of using DCPIQ in lab experiments is its relatively simple synthesis method and high purity yields. DCPIQ is also relatively stable and can be stored for extended periods without degradation. However, one of the limitations of using DCPIQ is its relatively low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for the use of DCPIQ in scientific research. One potential direction is the development of DCPIQ-based drugs for the treatment of cancer and inflammatory diseases. Additionally, DCPIQ could be studied further for its potential use as an antimicrobial agent. Finally, the mechanism of action of DCPIQ could be studied further to gain a better understanding of its potential applications in various fields of scientific research.
合成法
The synthesis of DCPIQ is a relatively simple process that involves the reaction of 2-chloro-3,5-dimethoxybenzaldehyde with 2-aminoacetophenone in the presence of acetic acid and sodium acetate. The resulting product is then subjected to a Knoevenagel condensation reaction with 8-hydroxyquinoline to produce DCPIQ. This method has been shown to be efficient and yields high purity products.
特性
IUPAC Name |
2-[(E)-2-(3,5-dichloro-2-methoxyphenyl)ethenyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO/c1-22-18-13(10-14(19)11-16(18)20)7-9-15-8-6-12-4-2-3-5-17(12)21-15/h2-11H,1H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXAOOUMVDMZDX-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C=CC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1Cl)Cl)/C=C/C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(3-methoxyphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B5378264.png)


![3-(2-chloro-3-quinolinyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5378277.png)

![2-[2-(3-bromophenyl)vinyl]-3-(2-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B5378283.png)
![3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5378298.png)
![3-[(dimethylamino)methyl]-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5378301.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5378306.png)

![ethyl 1-[3-methyl-3-(5-methyl-2-furyl)butyl]-4-piperidinecarboxylate](/img/structure/B5378328.png)
![N-(2-methoxyethyl)-1'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5378334.png)
